Cas no 2680872-23-3 (benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate)

Benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate is a specialized organic compound featuring a fluorosulfonyl group attached to a thiazole ring, further functionalized with a benzyl carbamate moiety. This structure imparts reactivity suitable for applications in medicinal chemistry and agrochemical synthesis, particularly as a versatile intermediate for constructing sulfonamide derivatives. The fluorosulfonyl group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the thiazole core contributes to heterocyclic diversity. The benzyl carbamate group offers protective functionality, enabling selective deprotection strategies. This compound is valued for its potential in designing bioactive molecules, with utility in peptide coupling and cross-coupling reactions. Proper handling is essential due to the reactive fluorosulfonyl group.
benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate structure
2680872-23-3 structure
Product Name:benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate
CAS No:2680872-23-3
MF:C11H9FN2O4S2
MW:316.328563451767
CID:5636161
PubChem ID:165934648
Update Time:2025-05-19

benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28293228
    • 2680872-23-3
    • benzyl N-[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamate
    • benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate
    • Inchi: 1S/C11H9FN2O4S2/c12-20(16,17)9-6-13-10(19-9)14-11(15)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15)
    • InChI Key: DIAMXJTWSOMEHD-UHFFFAOYSA-N
    • SMILES: S(C1=CN=C(NC(=O)OCC2C=CC=CC=2)S1)(=O)(=O)F

Computed Properties

  • Exact Mass: 315.99877728g/mol
  • Monoisotopic Mass: 315.99877728g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 122Ų

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Additional information on benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate

Comprehensive Overview of Benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate (CAS No. 2680872-23-3)

The compound benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate (CAS No. 2680872-23-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a fluorosulfonyl group attached to a thiazole ring, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to act as a versatile building block for sulfonamide-based derivatives, which are prevalent in many therapeutic agents.

In recent years, the demand for highly functionalized heterocycles like benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate has surged due to their role in developing targeted therapies and precision medicine. The compound's thiazole core is a common motif in FDA-approved drugs, particularly those targeting infectious diseases and metabolic disorders. This has led to increased searches for "thiazole derivatives in drug design" and "fluorosulfonyl compounds in medicinal chemistry," reflecting the growing interest in this niche area.

From a synthetic chemistry perspective, CAS No. 2680872-23-3 offers intriguing reactivity patterns. The fluorosulfonyl group is highly electrophilic, enabling efficient nucleophilic substitution reactions, which are critical for constructing complex molecular architectures. This property aligns with the current trend of "click chemistry" and "late-stage functionalization," two hot topics in organic synthesis that emphasize modular and efficient bond-forming strategies. Laboratories worldwide are exploring its use in cascade reactions and multicomponent couplings, as evidenced by the rising number of publications citing its utility.

Another area where benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate shows promise is in agrochemical innovation. The thiazole scaffold is known for its herbicidal and fungicidal properties, and the introduction of a fluorosulfonyl moiety could enhance these effects. With the global push toward "sustainable crop protection" and "green chemistry," researchers are investigating whether this compound can contribute to next-generation pesticides with improved environmental profiles. Queries such as "thiazole-based agrochemicals" and "fluorosulfonyl in agriculture" have become more frequent in scientific databases, underscoring its relevance.

Beyond its applications, the compound's physicochemical properties are also a subject of study. Its solubility, stability, and bioavailability are key factors determining its suitability for various formulations. Recent advancements in computational chemistry have allowed researchers to predict these traits more accurately, reducing the need for extensive empirical testing. This aligns with the broader industry shift toward "AI-driven molecular design," a topic dominating conferences and journals.

In summary, benzyl N-5-(fluorosulfonyl)-1,3-thiazol-2-ylcarbamate (CAS No. 2680872-23-3) represents a compelling case study at the intersection of medicinal chemistry, agrochemical development, and synthetic methodology. Its multifaceted utility ensures it remains a focal point for innovation, answering pressing questions in both academia and industry. As research continues, this compound is poised to play a pivotal role in addressing some of the most challenging problems in modern science.

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